molecular formula C11H9FN2O3 B2417379 Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate CAS No. 923177-95-1

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B2417379
CAS No.: 923177-95-1
M. Wt: 236.202
InChI Key: IEPKCODHMQEMNZ-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 g/mol It is a derivative of quinazoline, a bicyclic compound that is widely studied for its potential biological activities

Preparation Methods

The synthesis of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 2-aminobenzoyl fluoride with ethyl chloroacetate under basic conditions, followed by cyclization and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to disruptions in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate include:

    Ethyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(7-fluoro-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10(15)5-14-6-13-9-4-7(12)2-3-8(9)11(14)16/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPKCODHMQEMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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